molecular formula C22H25NO6S B281249 Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Cat. No.: B281249
M. Wt: 431.5 g/mol
InChI Key: PFFHMRBKVDGYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate, commonly known as EPPB, is a synthetic compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. EPPB belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biological activities that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of EPPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. EPPB has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. EPPB also inhibits the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
EPPB has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. EPPB has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, EPPB has been found to modulate the immune response by increasing the production of certain cytokines and activating immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. EPPB has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, there are also limitations to the use of EPPB in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and disease conditions are still being investigated.

Future Directions

There are several future directions for research on EPPB. One area of interest is its potential use as a therapeutic agent for various disease conditions. Further studies are needed to determine the efficacy and safety of EPPB in vivo and in clinical trials. Another area of interest is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the development of more potent and selective derivatives of EPPB could lead to the discovery of new therapeutic agents.

Synthesis Methods

EPPB can be synthesized using a multistep process involving the reaction of 4-ethoxyphenylsulfonyl chloride with 2-propylbenzofuran-3-carboxylic acid, followed by the addition of ethylamine and subsequent purification steps. The synthesis process has been optimized to yield high purity EPPB with good yields.

Scientific Research Applications

EPPB has been extensively studied for its potential use as a therapeutic agent in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. EPPB has also been shown to have a positive effect on the immune system and can be used to modulate the immune response.

Properties

Molecular Formula

C22H25NO6S

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO6S/c1-4-7-20-21(22(24)28-6-3)18-14-15(8-13-19(18)29-20)23-30(25,26)17-11-9-16(10-12-17)27-5-2/h8-14,23H,4-7H2,1-3H3

InChI Key

PFFHMRBKVDGYGN-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C(=O)OCC

Origin of Product

United States

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